molecular formula C20H26N2O3S B3539230 2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide

Cat. No.: B3539230
M. Wt: 374.5 g/mol
InChI Key: LIBZTDNLOVWSRR-UHFFFAOYSA-N
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Description

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a butanamide backbone with an ethyl group at the 2-position and a phenylethylsulfamoyl group attached to the phenyl ring, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the phenylethylsulfamoyl intermediate, which is then coupled with the butanamide backbone. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like hydroxide ions, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide: Lacks the ethyl group at the 2-position, which may affect its reactivity and biological activity.

    2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide: Has a shorter acetamide backbone, which can influence its chemical properties and applications.

Uniqueness

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the ethyl group and the phenylethylsulfamoyl moiety makes it a versatile compound for various scientific research and industrial purposes.

Properties

IUPAC Name

2-ethyl-N-[4-(2-phenylethylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-17(4-2)20(23)22-18-10-12-19(13-11-18)26(24,25)21-15-14-16-8-6-5-7-9-16/h5-13,17,21H,3-4,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBZTDNLOVWSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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